2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide
Description
2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a fluorine atom at the ortho-position of the benzene ring and a 4-morpholinobut-2-yn-1-yl group attached to the sulfonamide nitrogen. This compound’s structural features suggest utility in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide-based inhibitors are prevalent.
Properties
IUPAC Name |
2-fluoro-N-(4-morpholin-4-ylbut-2-ynyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3S/c15-13-5-1-2-6-14(13)21(18,19)16-7-3-4-8-17-9-11-20-12-10-17/h1-2,5-6,16H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPSJXRRSHFWPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNS(=O)(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzenesulfonyl chloride and 4-morpholinobut-2-yne.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Click Chemistry: The compound can participate in copper(I)-catalyzed azide-alkyne cycloaddition reactions, making it useful in bioconjugation applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in the presence of a base.
Click Chemistry: Copper(I) catalysts and azides are commonly used reagents for this type of reaction.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or azides used. For example, in click chemistry, the product is a triazole derivative.
Scientific Research Applications
2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Medicine: Its derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. For example, in bioconjugation applications, the compound undergoes click chemistry reactions to form stable triazole linkages. These linkages can be used to attach various biomolecules, enabling their detection or modification.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives
Key Observations :
- Morpholine vs. Pyrazole () : The morpholine group in the target compound enhances water solubility compared to the pyrazole’s aromatic heterocycle, which may favor membrane permeability.
- Alkyne Rigidity vs.
- Bulkiness and Lipophilicity () : Bulky naphthyl and sulfanyl groups in the analogue from increase lipophilicity, which may hinder solubility but enhance tissue penetration.
Electronic and Physicochemical Properties
Computational studies using tools like Multiwfn () can elucidate electronic properties:
- Electron-Withdrawing Effects : The ortho-fluorine in all compounds withdraws electron density, increasing sulfonamide acidity (pKa ~10–12).
- Morpholine Contribution : The morpholine’s oxygen and nitrogen atoms donate electron density, moderating the sulfonamide’s acidity compared to pyrazole-containing analogues ().
- Alkyne Effects : The sp-hybridized carbons in the alkyne linker may delocalize electron density, influencing reactivity in conjugation or cycloaddition reactions.
Biological Activity
Overview
2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide is an aromatic sulfonamide compound notable for its unique structural features, including a fluorine atom and a morpholine ring. This compound has garnered attention in various scientific fields, particularly for its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide is . The compound features a benzenesulfonamide core, which is essential for its biological activity, particularly in enzyme inhibition and receptor modulation.
Key Characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 302.36 g/mol |
| IUPAC Name | 2-fluoro-N-(4-morpholin-4-ylbut-2-ynyl)benzenesulfonamide |
| Solubility | Soluble in DMSO and other organic solvents |
| Melting Point | Not specified in available literature |
The biological activity of 2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide primarily involves its interaction with specific enzymes and receptors. The compound is believed to act as an enzyme inhibitor, potentially binding to active sites or allosteric sites to modulate enzymatic activities. Additionally, the presence of the morpholine ring enhances its solubility, facilitating better interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of benzenesulfonamides can inhibit cancer cell proliferation. The specific activity of 2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide has been investigated in various cancer models.
- Enzyme Inhibition : This compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic diseases.
- Bioconjugation Applications : The compound is utilized in bioconjugation techniques, particularly in the labeling of biomolecules for imaging studies such as positron emission tomography (PET). Its ability to form stable triazole linkages through click chemistry enhances its utility in biomedical research.
Case Studies and Research Findings
Recent studies have highlighted the biological implications of 2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide:
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that this compound significantly reduces cell viability at micromolar concentrations, suggesting potent antitumor effects.
- Mechanistic Insights : Research published in a peer-reviewed journal reported that the compound inhibits the target enzyme by binding competitively, leading to a decrease in substrate conversion rates.
- Imaging Applications : In preclinical studies, the use of this compound for PET imaging showed promising results, with effective labeling of peptides that could be tracked in vivo.
Comparative Analysis
When compared to similar compounds, 2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide demonstrates unique properties due to its fluorine substitution and morpholine structure:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 4-fluoro-N-(prop-2-yn-1-yl)benzenesulfonamide | Moderate enzyme inhibition | Lacks morpholine ring |
| 4-[18F]fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide | Radiolabeling for PET imaging | Incorporates fluorine for radiolabeling |
| 2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide | High potency against cancer cells | Enhanced solubility and reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
